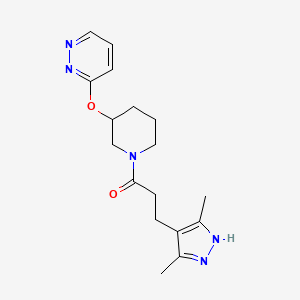

![molecular formula C15H18N2O4 B2951443 N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide CAS No. 2199783-48-5](/img/structure/B2951443.png)

N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

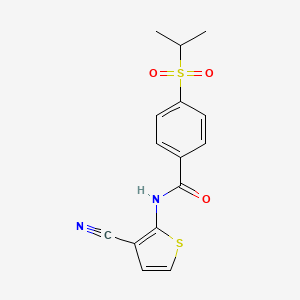

Description

N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, also known as OXA-23, is a carbapenemase enzyme that is commonly found in Acinetobacter baumannii, a gram-negative bacterium that causes a range of infections in humans. OXA-23 has become a significant concern for healthcare providers due to its ability to confer resistance to carbapenem antibiotics, which are often used as a last resort for treating infections caused by multidrug-resistant bacteria.

Mechanism of Action

N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide confers resistance to carbapenem antibiotics by hydrolyzing the beta-lactam ring, which is a key component of these antibiotics. This results in the inactivation of the antibiotic and renders it ineffective against the bacterium. N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide is able to hydrolyze a wide range of carbapenem antibiotics, making it a significant threat to public health.

Biochemical and physiological effects:

In addition to its role in antibiotic resistance, N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide has been shown to have other biochemical and physiological effects on bacteria and host cells. For example, N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide has been shown to increase the production of reactive oxygen species in bacteria, which can lead to oxidative stress and cell damage. Additionally, N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide has been shown to interact with host immune cells, which may contribute to the pathogenesis of infections caused by carbapenem-resistant bacteria.

Advantages and Limitations for Lab Experiments

The use of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide in lab experiments has several advantages, including its ability to confer resistance to carbapenem antibiotics, which allows researchers to study the effects of antibiotic resistance on bacterial physiology and pathogenesis. However, there are also limitations to the use of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, including the potential for contamination of other bacterial strains with the plasmid vector used to produce the enzyme.

Future Directions

There are several future directions for research on N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, including the development of new antibiotics that are not susceptible to hydrolysis by the enzyme. Additionally, researchers may investigate strategies for inhibiting the activity of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, such as the use of small molecule inhibitors or monoclonal antibodies. Finally, there is a need for further research on the physiological and biochemical effects of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide on bacterial and host cells, with the aim of developing new treatments for infections caused by carbapenem-resistant bacteria.

Synthesis Methods

The synthesis of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide involves the cloning of the blaN-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide gene, which encodes for the carbapenemase enzyme, into a plasmid vector. The plasmid is then transformed into a suitable host organism, such as Escherichia coli, which is used to produce large quantities of the enzyme. The purified enzyme can then be used for further research or diagnostic purposes.

Scientific Research Applications

N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide has been the subject of extensive research due to its clinical significance. Studies have focused on understanding the mechanism of action of the enzyme, as well as its biochemical and physiological effects on bacteria and host cells. Additionally, researchers have investigated strategies for inhibiting the activity of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, with the aim of developing new treatments for infections caused by carbapenem-resistant bacteria.

properties

IUPAC Name |

N-methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-3-15(19)17(2)8-14(18)16-11-4-6-12(7-5-11)21-13-9-20-10-13/h3-7,13H,1,8-10H2,2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLYMWWJQSFKSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)OC2COC2)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-({[4-(oxetan-3-yloxy)phenyl]carbamoyl}methyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,6-dimethylmorpholine-4-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2951371.png)

![Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2951376.png)

![N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2951378.png)

![4-[(Propan-2-yloxy)methyl]aniline](/img/structure/B2951379.png)

![2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2951381.png)